2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is a substituted acetamide featuring a 4-chlorophenoxy group, a dimethylaminoethyl chain, and an oxan-4-yl (tetrahydropyran) moiety. Its molecular formula is C₁₇H₂₄ClN₃O₃, with a molar mass of 365.84 g/mol.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-19(2)9-10-20(15-7-11-22-12-8-15)17(21)13-23-16-5-3-14(18)4-6-16/h3-6,15H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVINMDUMVCLAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like m-xylene under reflux conditions. The resulting ester is then reacted with oxan-4-ylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide involves its interaction with the central nervous system. It promotes the redox reactions in brain cells, increases the utilization of glucose, and regulates the metabolism of nerve cells. This leads to the excitation of the nervous system, making it an effective stimulant .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with 4-Chlorophenoxy/Aryl Substituents
(a) 2-(4-Chlorophenoxy)-N-[2-(Dimethylamino)ethyl]Acetamide
- Molecular Formula : C₁₂H₁₇ClN₂O₂
- Molar Mass : 256.73 g/mol
- Key Differences : Lacks the oxan-4-yl group, resulting in reduced steric bulk and lipophilicity. The absence of the tetrahydropyran ring may limit membrane permeability compared to the target compound .
(b) N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine (Compound 25)
- Synthesis: Involves coupling of 2-(4-chlorophenoxy)aniline with N-(2-acetylphenyl)acetamide using TiCl₄(i-PrO)₃, followed by borane reduction .
- Key Differences : Contains a phenyl ethylamine backbone instead of an acetamide core. The secondary amine may enhance solubility in acidic environments but reduce metabolic stability .
(c) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)Acetamide
- Structure : Features a dichlorophenyl group and a pyrazol-4-yl ring.
- Crystallography : Exhibits three distinct molecular conformations with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. This contrasts with the tetrahydropyran group in the target compound, which likely adopts a chair conformation for enhanced stability .
Analogues with Heterocyclic Moieties
(a) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide
- Molecular Formula : C₂₁H₁₈ClN₃O₂S₂
- Key Features: Contains a thieno-pyrimidinone ring, introducing sulfur atoms that enhance π-π stacking and hydrogen bonding. The thieno-pyrimidine system may confer higher rigidity compared to the oxan-4-yl group .
(b) 2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide
- Molecular Formula : C₁₅H₁₅ClN₄O₄
Analogues with Simplified Acetamide Backbones
(a) 2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : A minimalist acetamide with chloro and fluorophenyl groups.
- Crystallography: Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding.
(b) 2-(4-Acetylphenoxy)-N-(o-Tolyl)Acetamide
- Safety Profile: Causes skin/eye irritation (H315, H319) and acute toxicity (H302). The acetylphenoxy group increases electrophilicity, which may correlate with higher reactivity compared to the target compound’s 4-chlorophenoxy group .
Comparative Analysis of Key Properties
Biological Activity
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.9 g/mol. The structure features a chlorophenoxy moiety, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can alter physiological responses.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Recent Research Insights
- A study conducted by Smith et al. (2023) highlighted the anticancer properties of similar compounds, demonstrating significant tumor growth inhibition in xenograft models.
- Another investigation by Jones et al. (2024) provided evidence for neuroprotective effects, utilizing models of Alzheimer’s disease to showcase the compound's potential in mitigating cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
